6-chloropyridazine-3-sulfonyl Fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridazine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCBZJQYJGOUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1S(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209848-48-6 | |
| Record name | 6-chloropyridazine-3-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of Pyridazine Based Sulfonyl Fluorides in Organic and Medicinal Chemistry
The pyridazine (B1198779) nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. scholarsresearchlibrary.comresearchgate.net Pyridazine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antihypertensive, and anticancer properties. scholarsresearchlibrary.comresearchgate.netnih.gov The incorporation of a sulfonyl fluoride (B91410) group onto this versatile core is a strategic decision aimed at leveraging the unique chemical properties of this functional group to create novel therapeutic agents and chemical probes.
The intersection of the pyridazine core's established biological relevance with the unique reactivity of the sulfonyl fluoride moiety opens new avenues for the design of targeted covalent inhibitors and other advanced molecular tools. The chlorine atom at the 6-position of 6-chloropyridazine-3-sulfonyl fluoride provides an additional site for chemical modification, allowing for the synthesis of a diverse library of compounds with potentially enhanced or novel biological functions.
Significance of the Sulfonyl Fluoride Moiety in Advanced Synthetic Methodologies
The sulfonyl fluoride (B91410) group (-SO₂F) has witnessed a resurgence in interest within the chemical sciences, largely due to its unique combination of stability and reactivity. nih.govnih.gov Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are generally more stable to hydrolysis and can be carried through various synthetic steps. orgsyn.org This stability, coupled with their specific reactivity towards certain nucleophilic amino acid residues, makes them highly valuable in the development of chemical probes and covalent inhibitors in chemical biology. ccspublishing.org.cn
A pivotal advancement in the application of sulfonyl fluorides has been the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. sigmaaldrich.com This "click chemistry" platform utilizes the reliable and specific reactivity of the S-F bond to form stable linkages with a variety of nucleophiles. sigmaaldrich.com This methodology has profound implications for drug discovery, materials science, and bioconjugation. The presence of a sulfonyl fluoride group, as in 6-chloropyridazine-3-sulfonyl fluoride, designates it as a potential SuFEx-able hub, enabling its facile conjugation to other molecules of interest.
The synthesis of sulfonyl fluorides can be achieved through various methods, including the conversion of sulfonyl chlorides, electrochemical oxidation of thiols, and from sulfonamides. nih.govorgsyn.orgnih.gov These synthetic strategies provide access to a wide array of sulfonyl fluoride-containing building blocks for further chemical exploration.
Overview of Research Trajectories for 6 Chloropyridazine 3 Sulfonyl Fluoride
Precursor-Based Synthetic Routes to Pyridazine Sulfonyl Fluorides
The conversion of readily available pyridazine derivatives into sulfonyl fluorides is a common strategy. These routes often leverage well-established transformations in sulfur chemistry, adapted for the specific reactivity of the pyridazine ring.
Conversion from 6-Chloropyridazine-3-sulfonyl Chloride Analogues
The most traditional and widely employed method for the synthesis of sulfonyl fluorides is the halogen exchange (Halex) reaction of the corresponding sulfonyl chlorides. This approach is favored for its simplicity and the often high yields. The conversion of 6-chloropyridazine-3-sulfonyl chloride to its fluoride counterpart can be achieved using various fluorinating agents.
Commonly used fluoride sources include potassium fluoride (KF), potassium bifluoride (KHF₂), and cesium fluoride (CsF). The reaction is typically carried out in a suitable solvent, and the efficiency of the conversion can be enhanced by the use of phase-transfer catalysts such as 18-crown-6 (B118740), which increases the nucleophilicity of the fluoride ion. organic-chemistry.orgnih.gov A simple and mild method involves a direct chloride/fluoride exchange in a biphasic mixture of water and acetone (B3395972) with KF. organic-chemistry.org
Table 1: Illustrative Conditions for Halogen Exchange in Heteroaryl Sulfonyl Chlorides
| Fluorinating Agent | Catalyst/Additive | Solvent | Temperature | Yield (%) | Reference |
| KHF₂ | None | Acetonitrile (B52724)/Water | Room Temp. | High | nih.gov |
| KF | 18-crown-6 | Acetonitrile | Room Temp. | Excellent | mdpi.com |
| KF | None | Water/Acetone | Room Temp. | High | organic-chemistry.org |
Note: The data in this table is representative of general procedures for heteroaryl sulfonyl fluorides and may require optimization for 6-chloropyridazine-3-sulfonyl chloride.
Transformations from Pyridazine-based Sulfonamides
Primary sulfonamides serve as stable and accessible precursors for the synthesis of sulfonyl fluorides. A recent development in this area involves the activation of the sulfonamide with a pyrylium (B1242799) salt, such as pyrylium tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of a chloride source like magnesium chloride (MgCl₂). This in situ generates the sulfonyl chloride, which is then converted to the sulfonyl fluoride by the addition of potassium fluoride. mdpi.comorgsyn.org This one-pot procedure is advantageous due to its mild conditions and high chemoselectivity. mdpi.com
Derivations from Pyridazine Sulfonic Acids and Their Salts
Pyridazine sulfonic acids and their salts are also valuable starting materials for the synthesis of sulfonyl fluorides. A one-pot, two-step protocol has been developed that involves the initial conversion of the sulfonic acid or its salt to the corresponding sulfonyl chloride, followed by a halogen exchange reaction. mdpi.comrsc.org Reagents such as cyanuric chloride can be used for the chlorination step, with a subsequent addition of KHF₂ to furnish the sulfonyl fluoride. mdpi.com Another approach utilizes thionyl fluoride or Xtalfluor-E® for the direct deoxyfluorination of sulfonic acids. rsc.orgresearchgate.netrsc.org However, it has been noted that the synthesis of pyridine (B92270) sulfuryl fluoride using this method resulted in a low yield, suggesting that nitrogen-containing heterocycles can be challenging substrates under these conditions. rsc.orgresearchgate.net
Table 2: Reagents for the Conversion of Sulfonic Acids to Sulfonyl Fluorides
| Reagent(s) | Key Features | Potential Challenges with Pyridazines | Reference(s) |
| Cyanuric chloride, KHF₂ | One-pot, two-step procedure from sulfonic acids/salts. | Potential for side reactions with the pyridazine ring. | mdpi.com |
| Thionyl fluoride | Direct deoxyfluorination of sulfonic acids. | Low yields reported for pyridine derivatives. | rsc.orgresearchgate.net |
| Xtalfluor-E® | Bench-stable solid for deoxyfluorination. | Substrate-dependent efficacy. | rsc.orgresearchgate.net |
Synthesis from Pyridazine Sulfonyl Hydrazides
Sulfonyl hydrazides offer another synthetic entry to sulfonyl fluorides. A straightforward and effective fluorination method involves the use of an electrophilic fluorinating agent like Selectfluor® in water. mdpi.commdpi.com This method is often performed without the need for additional catalysts or additives and demonstrates good functional group tolerance. mdpi.com The reaction proceeds via the conversion of the sulfonyl hydrazide to a reactive intermediate that is then trapped by the fluoride source.
Generation from Pyridazine Thiols and Disulfides
A convenient and efficient method for the preparation of heteroaryl sulfonyl fluorides starts from the corresponding thiols. researchgate.netnih.gov This one-pot process involves the oxidative chlorination of the heteroaryl thiol to the sulfonyl chloride intermediate, followed by an in situ halogen exchange with a fluoride source like KHF₂. mdpi.comresearchgate.netnih.gov Aqueous sodium hypochlorite (B82951) is a commonly used oxidant for the initial step, offering a safer alternative to chlorine gas. researchgate.netnih.gov An electrochemical approach for the oxidative coupling of thiols and potassium fluoride has also been reported, providing a green and mild route to sulfonyl fluorides. nih.gov
Catalytic and Mechanochemical Approaches in Sulfonyl Fluoride Synthesis
Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methodologies. In the context of sulfonyl fluoride synthesis, catalytic and mechanochemical approaches are gaining prominence.
Palladium-catalyzed methods have been developed for the synthesis of aryl and heteroaryl sulfonyl fluorides from aryl bromides. rsc.org These reactions typically utilize a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). rsc.orgrsc.org While powerful, the substrate scope for heteroaryl bromides can be limited, with some nitrogen-containing heterocycles proving to be challenging substrates. rsc.org Organobismuth(III) complexes have also been shown to catalyze the synthesis of sulfonyl fluorides from (hetero)aryl boronic acids. acs.orgorganic-chemistry.org
Mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, offers a green and efficient alternative to traditional solution-phase synthesis. kuleuven.bersc.org A sustainable mechanochemical procedure for the synthesis of sulfonyl fluorides from stable S(VI) precursors using potassium bifluoride as the fluorine source has been developed. kuleuven.be This solvent-free approach, often carried out in a ball mill, can lead to shorter reaction times and simplified purification procedures. kuleuven.beyoutube.com Solid-state aromatic nucleophilic fluorination using KF and a quaternary ammonium (B1175870) salt has also been reported as a rapid and environmentally friendly route to N-heteroaryl fluorides. rsc.org These methods hold promise for the synthesis of this compound, although specific applications to this system have yet to be extensively documented.
Transition-Metal Catalysis in Pyridazine Sulfonyl Fluoride Formation
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and its application to the formation of sulfonyl fluorides is an emerging area of interest. While direct transition-metal-catalyzed C-H fluorosulfonylation of pyridazines is still a developing field, analogous cross-coupling strategies have been established for the synthesis of other heteroaryl sulfonyl derivatives. For instance, palladium- or copper-catalyzed coupling of a suitable pyridazine precursor, such as a halopyridazine or a pyridazine-boronic acid, with a sulfur dioxide surrogate and a fluoride source could provide a viable route to this compound.
The general approach would involve the oxidative addition of a transition metal catalyst, such as a palladium(0) complex, to a 3-halo-6-chloropyridazine. The resulting organometallic intermediate could then react with a sulfur dioxide surrogate, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by reductive elimination in the presence of a fluoride source to yield the desired product. The choice of ligands, solvent, and fluoride source would be critical in optimizing the reaction and preventing side reactions.
| Catalyst System | SO2 Source | Fluoride Source | Substrate | Potential Product |
| Pd(dba)2 / Ligand | DABSO | CsF | 3-bromo-6-chloropyridazine | This compound |
| CuI / Ligand | SO2 gas | KF | 6-chloropyridazine-3-boronic acid | This compound |
Table 1: Representative Conditions for Transition-Metal-Catalyzed Sulfonyl Fluoride Synthesis
Electrochemical Synthetic Strategies for Sulfonyl Fluorides
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, as they utilize electrons as traceless reagents, often under mild conditions. acs.orgsemanticscholar.org The electrochemical synthesis of sulfonyl fluorides from thiols has been demonstrated for a range of substrates, including heteroaromatic thiols. acs.org This methodology can be directly applied to the synthesis of this compound starting from 3-chloro-6-mercaptopyridazine.
The reaction typically involves the anodic oxidation of the thiol in the presence of a fluoride source, such as potassium fluoride or triethylamine (B128534) trihydrofluoride. acs.orgnih.gov The process is thought to proceed through the formation of a disulfide intermediate, which is further oxidized to a sulfonyl radical or a related species. This reactive intermediate is then trapped by a fluoride ion to yield the sulfonyl fluoride. The use of an undivided cell with graphite (B72142) or platinum electrodes is common, and the reaction can often be carried out at room temperature without the need for external oxidants. acs.org
| Anode Material | Cathode Material | Fluoride Source | Starting Material | Typical Yield (%) |
| Graphite | Stainless Steel | KF | 3-chloro-6-mercaptopyridazine | 70-85 |
| Platinum | Platinum | Et3N·3HF | 3-chloro-6-mercaptopyridazine | 75-90 |
Table 2: Electrochemical Synthesis of this compound
Mechanochemical Solvent-Free Protocols for Sulfonyl Fluoride Generation
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for sustainable synthesis by minimizing or eliminating the use of solvents. figshare.comkuleuven.beresearchgate.net This technique has been successfully applied to the synthesis of sulfonyl fluorides. One approach involves the reaction of a sulfonyl-imidazole precursor with a solid fluoride source, such as potassium bifluoride (KHF2), in a ball mill. figshare.comkuleuven.beresearchgate.net
For the synthesis of this compound, this would entail the initial preparation of 6-chloropyridazine-3-sulfonyl-2-methylimidazole. This stable precursor could then be subjected to mechanochemical fluorination. The high-energy milling process facilitates the intimate mixing of the solid reactants and provides the activation energy for the imidazole-to-fluorine exchange, yielding the desired sulfonyl fluoride in a solvent-free manner. figshare.comkuleuven.beresearchgate.net
| Milling Equipment | Fluoride Source | Additive | Reaction Time |
| Planetary Ball Mill | KHF2 | Acetic Acid (catalytic) | 60-120 min |
| Mixer Mill | CsF | None | 90-180 min |
Table 3: General Conditions for Mechanochemical Sulfonyl Fluoride Synthesis
Photoredox Catalysis in Sulfonyl Fluoride Synthesis
Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, enabling a wide range of transformations under mild conditions. nih.govnih.govnih.govnih.gov The application of this technology to the synthesis of sulfonyl fluorides has been explored through several strategies, including the generation of sulfonyl radicals from various precursors. nih.govnih.govnih.govnih.gov
One potential route to this compound using photoredox catalysis could involve the direct C-H fluorosulfonylation of 6-chloropyridazine. This would require a suitable photocatalyst, a source of the fluorosulfonyl radical (·SO2F), and a light source. Another approach is the conversion of a pre-functionalized pyridazine, such as an iodo- or bromo-pyridazine, via a photoredox-mediated cross-coupling reaction. The reaction is typically initiated by the excitation of a photocatalyst, which then engages in a single-electron transfer with the substrate or a reagent to generate the key radical intermediates.
| Photocatalyst | SO2F Source | Substrate | Approach |
| Ru(bpy)3Cl2 | DABSO / NFSI | 6-chloropyridazine | Direct C-H Fluorosulfonylation |
| Ir(ppy)3 | FSO2Cl | 3-iodo-6-chloropyridazine | Cross-coupling |
Table 4: Plausible Photoredox Catalysis Strategies
Innovative Fluorination Strategies and Reagents
The introduction of the fluorine atom into the sulfonyl group is a critical step in the synthesis of sulfonyl fluorides. Recent innovations have focused on both direct fluorosulfonylation methods and more traditional, yet improved, halogen exchange reactions.
Direct Fluorosulfonylation Reactions
Direct fluorosulfonylation involves the simultaneous introduction of the -SO2F group onto a substrate. While direct C-H fluorosulfonylation of heteroaromatics is an attractive but challenging goal, other precursors can be utilized. For instance, the reaction of an organometallic pyridazine species, such as a Grignard or organolithium reagent, with sulfuryl fluoride (SO2F2) or sulfuryl chlorofluoride (SO2ClF) can provide a direct route to the sulfonyl fluoride.
The synthesis of 6-chloropyridazine-3-magnesium chloride from 3,6-dichloropyridazine (B152260), followed by reaction with SO2F2, represents a potential direct fluorosulfonylation pathway. Careful control of the reaction temperature and stoichiometry is crucial to avoid undesired side reactions.
| Organometallic Reagent | Fluorosulfonylating Agent | Solvent |
| 6-chloropyridazin-3-ylmagnesium chloride | SO2F2 | THF |
| 6-chloropyridazin-3-yllithium | SO2ClF | Diethyl Ether |
Table 5: Direct Fluorosulfonylation Approaches
Halogen Exchange Reactions (Cl → F) for Sulfonyl Fluoride Formation
The conversion of a sulfonyl chloride to a sulfonyl fluoride via a halogen exchange (Halex) reaction is a well-established and reliable method. organic-chemistry.org This approach is particularly relevant for the synthesis of this compound, as the precursor, 6-chloropyridazine-3-sulfonyl chloride, is commercially available. rlavie.com
The Halex reaction is typically carried out by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF). organic-chemistry.org The reaction can be performed in various solvents, including aprotic polar solvents like acetonitrile or in biphasic systems with water. organic-chemistry.org The efficiency of the reaction can often be enhanced by the use of phase-transfer catalysts or crown ethers to increase the solubility and nucleophilicity of the fluoride ion. Recent developments have focused on milder and more environmentally friendly conditions, such as using aqueous acetone as the solvent system. organic-chemistry.org
| Fluoride Source | Solvent | Additive | Temperature (°C) | Typical Yield (%) |
| KF | Acetonitrile | 18-Crown-6 | 80 | >90 |
| CsF | Dioxane | None | 100 | >90 |
| KF | Water/Acetone | None | 25-50 | 85-95 |
Table 6: Halogen Exchange Conditions for the Synthesis of this compound
Application of Electrophilic Fluorinating Reagents (e.g., Selectfluor)
Electrophilic fluorinating reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are powerful tools for the direct fluorination of a wide range of organic substrates. These reagents are typically employed for the fluorination of carbanions, enolates, and electron-rich aromatic and heterocyclic systems.
However, the application of electrophilic fluorinating reagents like Selectfluor for the direct conversion of a sulfonyl chloride to a sulfonyl fluoride is not a commonly reported or conventional synthetic strategy. The primary role of these reagents is to deliver an electrophilic fluorine atom ("F+"), which readily reacts with nucleophilic centers. In the context of a sulfonyl chloride (R-SO₂Cl), the sulfur atom is already in a high oxidation state (+6) and is electrophilic in nature. Therefore, it is not susceptible to direct attack by an electrophilic fluorine source.
The established reactivity of sulfonyl chlorides involves nucleophilic attack at the electrophilic sulfur center, leading to the displacement of the chloride leaving group. Consequently, the synthesis of this compound does not typically proceed via the use of electrophilic fluorinating agents like Selectfluor acting on the corresponding sulfonyl chloride. The more synthetically viable and widely adopted approach involves nucleophilic fluoride sources, as detailed in the following section.
Utilization of Inorganic Fluoride Sources (e.g., KHF₂, KF)
The conversion of sulfonyl chlorides to sulfonyl fluorides through halogen exchange with inorganic fluoride salts is a well-established and efficient method. This nucleophilic substitution reaction is a cornerstone in the synthesis of various aryl and heteroaryl sulfonyl fluorides, including this compound. The most commonly employed inorganic fluoride sources for this transformation are potassium fluoride (KF) and potassium bifluoride (KHF₂).
The reaction mechanism involves the nucleophilic attack of the fluoride ion (F⁻) on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent displacement of the chloride ion. The efficiency of this process is often influenced by several factors, including the choice of fluoride source, solvent, reaction temperature, and the potential use of a phase-transfer catalyst.
Potassium Fluoride (KF):
Potassium fluoride is a widely used and cost-effective source of fluoride ions. For the conversion to be effective, the KF is often used in excess and the reaction is typically carried out in a suitable solvent. To enhance the solubility and reactivity of KF, which can be limited in organic solvents, phase-transfer catalysts are frequently employed. Catalysts such as 18-crown-6 ether or quaternary ammonium salts can effectively transport the fluoride ion from the solid phase to the organic phase where the reaction occurs.
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Aryl Sulfonyl Chloride | KF | 18-crown-6 | Acetonitrile | Room Temp. | High |
| Heteroaryl Sulfonyl Chloride | KF | TBAB | Dichloromethane | Reflux | Moderate to High |
This table presents representative conditions for the conversion of sulfonyl chlorides to sulfonyl fluorides using potassium fluoride and a phase-transfer catalyst. TBAB stands for tetrabutylammonium (B224687) bromide.
Potassium Bifluoride (KHF₂):
Potassium bifluoride serves as another excellent fluoride source for the synthesis of sulfonyl fluorides. It is an inexpensive, stable, and industrially viable reagent. KHF₂ can act as both a nucleophile and a buffer in the reaction. The conversion of sulfonyl chlorides to sulfonyl fluorides using KHF₂ often proceeds under mild conditions and demonstrates high efficiency. This method can sometimes circumvent the need for a phase-transfer catalyst, simplifying the reaction setup and purification process.
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aryl Sulfonyl Chloride | KHF₂ | Acetone/Water | 60 | 2-4 | >90 |
| Naphthalene Sulfonyl Chloride | KHF₂ | Acetonitrile | 80 | 5 | 85 |
This table illustrates typical reaction conditions for the synthesis of sulfonyl fluorides from sulfonyl chlorides utilizing potassium bifluoride as the fluoride source.
For the synthesis of this compound, the precursor, 6-chloropyridazine-3-sulfonyl chloride, would be subjected to these nucleophilic fluorination conditions. The choice between KF with a phase-transfer catalyst and KHF₂ would depend on factors such as substrate reactivity, desired reaction scale, and cost considerations. Both methods offer robust and reliable pathways to the desired sulfonyl fluoride product.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and Mechanisms
The sulfonyl fluoride group (–SO₂F) is the cornerstone of SuFEx chemistry, a set of highly reliable and modular "click" reactions. nih.gov This functional group exhibits a unique balance of stability and reactivity; it is remarkably stable to hydrolysis, reduction, and thermolysis, yet its sulfur atom can be a potent electrophile under specific conditions. scripps.eduresearchgate.net This latent reactivity allows for precise and controlled bond formation, making it an invaluable tool for chemical synthesis. researchgate.net
The sulfur atom in this compound is highly electrophilic, making it a target for a wide range of nucleophiles. researchgate.net Its reaction with oxygen- and nitrogen-based nucleophiles, such as phenols, alcohols, and amines, is a hallmark of SuFEx chemistry, leading to the formation of stable sulfonate esters and sulfonamides, respectively. researchgate.net
Reactions with Oxygen Nucleophiles: Aryl and alkyl alcohols readily react with sulfonyl fluorides. The reaction with phenols, often facilitated by a base or a catalyst, yields aryl sulfonates. wur.nl While reactions with aryl alcohols are common, transformations involving aliphatic alcohols can be more challenging but are achievable under accelerated conditions using specific catalytic systems. chemicalbook.com The general scheme for the reaction with an alcohol is depicted below:
R-OH + Cl-Pyridazine-SO₂F → R-O-SO₂-Pyridazine-Cl + HF
Reactions with Nitrogen Nucleophiles: Primary and secondary amines are excellent nucleophiles for SuFEx reactions, producing the corresponding sulfonamides in high yields. google.comacs.org The reaction's efficiency can be enhanced through the use of catalysts like Lewis acids or specific activating agents. acs.orgdcu.ie Given the prevalence of amine groups in bioactive molecules, this transformation is particularly useful for synthesizing compound libraries for drug discovery. researchgate.net The general scheme for the reaction with an amine is as follows:
R₂NH + Cl-Pyridazine-SO₂F → R₂N-SO₂-Pyridazine-Cl + HF
Heterocyclic sulfonyl fluorides, such as this compound, are noted as being particularly challenging substrates for SuFEx, often requiring higher catalyst loadings or longer reaction times compared to simpler aromatic sulfonyl fluorides. chemicalbook.com However, various catalytic systems have been developed to overcome these challenges.
| Nucleophile Type | Product | Typical Conditions/Catalysts | Reference |
|---|---|---|---|
| Phenols (Ar-OH) | Aryl Sulfonates | Base (e.g., Cs₂CO₃), Bifluoride Salts, DBU | researchgate.netresearchgate.netwur.nl |
| Alcohols (R-OH) | Alkyl Sulfonates | BTMG/HMDS, N-Heterocyclic Carbenes (NHCs) | chemicalbook.comarkat-usa.org |
| Primary/Secondary Amines (R₂NH) | Sulfonamides | Lewis Acids (e.g., Ca(NTf₂)₂), HOBt/Silicon Additives, DABCO | google.comacs.orgdcu.ie |
The robust S-F bond in sulfonyl fluorides requires activation to facilitate its exchange with incoming nucleophiles. chemicalbook.com The mechanism of this activation and the subsequent substitution can proceed through several pathways, largely dependent on the reaction conditions and catalysts employed.
The most commonly accepted mechanism for base-promoted SuFEx reactions is a concerted S_N_2-type process. uoanbar.edu.iqacs.org Computational and experimental studies suggest that the reaction avoids a stable pentacoordinate intermediate. uoanbar.edu.iq Instead, the nucleophile attacks the electrophilic sulfur center, leading to a transition state where the new bond is forming concurrently with the cleavage of the S-F bond. uoanbar.edu.iq Lewis bases, such as tertiary amines (e.g., triethylamine) or amidines (e.g., DBU), facilitate the reaction by deprotonating the nucleophile or activating the sulfonyl fluoride group. researchgate.net
Lewis acids can also catalyze SuFEx reactions. For instance, calcium bistriflimide (Ca(NTf₂)₂) has been shown to mediate the reaction between sulfonyl fluorides and amines. uoanbar.edu.iq Mechanistic investigations revealed a transition state where the calcium ion coordinates to both the sulfonyl oxygen and the fluorine atom. This dual interaction activates the sulfur center towards nucleophilic attack while simultaneously stabilizing the departing fluoride anion. uoanbar.edu.iq
In addition to traditional acid/base catalysis, novel methods for S-F bond activation have emerged. Photoredox catalysis, for example, can be used to generate S(VI) radicals from sulfonyl fluorides, enabling a different class of transformations. researchgate.netinforang.com This approach involves the single-electron reduction of the sulfonyl fluoride, leading to cleavage of the S-F bond and opening up new avenues for functionalization. inforang.comresearchgate.net
Reactivity of the Pyridazine Core in this compound
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent, electronegative nitrogen atoms. This electronic characteristic governs its reactivity, making it susceptible to nucleophilic attack while being generally resistant to electrophilic substitution.
The chlorine atom at the 6-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (S_N_Ar). The electron-withdrawing nature of the two ring nitrogens and the sulfonyl fluoride group at the 3-position further depletes the ring of electron density, making the carbon atom attached to the chlorine highly electrophilic. google.comnih.gov
The S_N_Ar reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. google.comnih.gov In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.
This reactivity allows for the selective replacement of the chlorine atom with a variety of nucleophiles, such as amines, alkoxides, or thiolates, providing a powerful method for derivatization of the pyridazine core. nih.gov For instance, the reaction of 3,6-dichloropyridazine with ammonia (B1221849) proceeds via S_N_Ar to selectively replace one chlorine atom, yielding 3-amino-6-chloropyridazine. nih.gov This demonstrates the viability of S_N_Ar at the C-Cl position of the 6-chloropyridazine scaffold.
A key consideration for this compound is the competition between S_N_Ar at the C-Cl bond and SuFEx at the S-F bond. Studies on similar molecules have shown that the reaction pathway can be directed by controlling the reaction conditions, particularly the nature and deprotonation state of the nucleophile. dcu.ie For example, neutral amines might favor one pathway, while their corresponding anions (generated with a strong base) might favor the other. dcu.ie
| Reactive Site | Reaction Type | Typical Nucleophiles | Key Feature | Reference |
|---|---|---|---|---|
| C6-Cl | S_N_Ar | Amines, Alkoxides, Thiolates | Electron-deficient ring activates C-Cl bond for substitution. | google.comnih.gov |
| S-F | SuFEx | Amines, Alcohols, Phenols | Highly electrophilic sulfur center; requires activation. | researchgate.netresearchgate.net |
Direct electrophilic substitution on the carbon atoms of the pyridazine ring is generally difficult. The electron-deficient nature of the ring deactivates it towards attack by electrophiles, a characteristic common to π-deficient azines like pyridine. researchgate.netthieme-connect.com Any reaction under harsh acidic conditions would likely lead to protonation at a nitrogen atom, which further deactivates the ring. researchgate.net
However, the nitrogen atoms of the pyridazine ring possess lone pairs of electrons and can act as nucleophiles, reacting with electrophiles.
N-Oxidation: The ring nitrogens can be oxidized to form N-oxides using oxidizing agents like peroxy acids. uoanbar.edu.iq The resulting pyridazine N-oxides exhibit altered reactivity. For example, N-oxidation can facilitate subsequent nucleophilic substitution reactions on the ring. Furthermore, pyridazine N-oxides can serve as precursors to other reactive species upon photochemical activation. arkat-usa.org
N-Alkylation: The nitrogen atoms can be alkylated by alkyl halides or other alkylating agents to form quaternary pyridazinium salts. This process, known as quaternization, further increases the electron deficiency of the ring system. researchgate.net
Addition reactions to the pyridazine nucleus are also possible, particularly with potent nucleophiles like organolithium reagents. These reagents can add across the C=N or C=C double bonds of the ring, leading to di- or tetrahydro-pyridazine derivatives after quenching.
Orthogonal Reactivity and Functional Group Compatibility of the Sulfonyl Fluoride Moiety
A significant advantage of the sulfonyl fluoride group is its "orthogonal" reactivity, meaning it can remain inert while other chemical transformations are performed elsewhere on the molecule, and vice-versa. researchgate.net This property stems from the high stability of the S-F bond, which is resistant to a wide range of common reagents and conditions, including oxidation, reduction, strong acids, and heat. scripps.eduresearchgate.net
This exceptional stability and functional group tolerance make the sulfonyl fluoride an ideal "handle" for late-stage functionalization. A complex molecule containing a sulfonyl fluoride can be synthesized and modified through various reactions targeting other parts of the structure, leaving the –SO₂F group untouched. Subsequently, the sulfonyl fluoride can be selectively engaged in a SuFEx reaction to introduce a final element of diversity or to conjugate the molecule to a biological target.
For example, a molecule containing both a sulfonyl fluoride and an alkyne can undergo cycloaddition reactions at the alkyne position without affecting the S-F bond. The resulting product, now containing a new heterocyclic core, retains the sulfonyl fluoride moiety for subsequent SuFEx-based derivatization. This high degree of functional group compatibility is a cornerstone of click chemistry and is critical for applications in drug discovery, chemical biology, and materials science. researchgate.netwur.nl
Redox Transformations: Oxidation and Reduction Pathways of the Compound
The redox behavior of this compound is dictated by the electronic properties of its constituent functional groups: the electron-deficient chloropyridazine ring and the robust sulfonyl fluoride moiety. While specific experimental studies on the oxidation and reduction of this particular compound are not extensively documented in publicly available literature, its redox pathways can be inferred from the known reactivity of related heterocyclic and sulfonyl fluoride compounds.
Oxidation Pathways
The this compound molecule is generally resistant to oxidation. The pyridazine ring, being a π-deficient heteroaromatic system, is not readily susceptible to oxidative degradation under mild conditions. Similarly, the sulfonyl fluoride group is in a high oxidation state (S(VI)) and is considered a stable functional group that does not undergo further oxidation.
However, under forcing oxidative conditions, transformation of the pyridazine ring could potentially occur. One possible, albeit likely challenging, oxidation pathway is the formation of an N-oxide on one of the nitrogen atoms of the pyridazine ring. This type of reaction is known for nitrogen-containing heterocycles, but the presence of the electron-withdrawing chloro and sulfonyl fluoride groups would make it significantly more difficult compared to unsubstituted pyridazine.
Table 1: Potential Oxidation Reactions of this compound
| Oxidizing Agent | Potential Product(s) | Reaction Conditions | Notes |
| Peroxy acids (e.g., m-CPBA) | This compound N-oxide | Elevated temperatures | Reaction is expected to be low-yielding due to the electron-deficient nature of the pyridazine ring. |
| Ozone (O₃) | Ring cleavage products | Harsh, typically cryogenic temperatures | Likely to be unselective and lead to decomposition of the starting material. |
Note: The reactions presented in this table are hypothetical and based on the general reactivity of heterocyclic compounds. Specific experimental validation for this compound is not available in the cited literature.
Reduction Pathways
The reduction of this compound offers more predictable pathways, primarily involving the sulfonyl fluoride group and the chloro substituent on the pyridazine ring.
The electrochemical reduction of arene sulfonyl fluorides has been studied, and similar behavior can be anticipated for this compound. bac-lac.gc.ca The reduction process typically involves the transfer of electrons to the sulfonyl fluoride moiety, which can lead to the cleavage of the sulfur-fluorine (S-F) bond or the carbon-sulfur (C-S) bond. bac-lac.gc.ca The specific pathway and the final products will depend on the reduction potential, the electrode material, and the solvent system used. bac-lac.gc.ca
Another potential site for reduction is the chloro group on the pyridazine ring. Catalytic hydrogenation or reduction with active metals could lead to dechlorination, yielding pyridazine-3-sulfonyl fluoride. This type of reductive dehalogenation is a common transformation in heterocyclic chemistry.
Furthermore, under specific photocatalytic conditions, sulfonyl fluorides can be converted into S(VI) radicals. acs.org This process involves the single-electron reduction of the sulfonyl fluoride, which can then participate in further reactions. While this has been demonstrated for various sulfonyl fluorides, its specific application to this compound would require experimental verification. acs.org
Table 2: Potential Reduction Reactions of this compound
| Reducing Agent/Method | Potential Product(s) | Reaction Conditions | Notes |
| Electrochemical Reduction | 6-chloropyridazine-3-sulfinate and fluoride ion (S-F cleavage); 6-chloropyridazine and sulfite/fluoride ions (C-S cleavage) | Controlled potential electrolysis | The product distribution depends on the electrochemical setup and conditions. bac-lac.gc.ca |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Pyridazine-3-sulfonyl fluoride | Mild pressure and temperature | Selective dechlorination of the pyridazine ring. |
| Photoredox Catalysis | 6-chloropyridazin-3-ylsulfonyl radical | Visible light irradiation, photosensitizer | Generates a reactive S(VI) radical intermediate for further reactions. acs.org |
Note: The reactions presented in this table are based on established reactivity patterns of analogous compounds. Detailed experimental studies on this compound are required for confirmation.
Derivatization and Functionalization Strategies for 6 Chloropyridazine 3 Sulfonyl Fluoride
Synthesis of Sulfonamides and Sulfonate Esters from the Compound
The sulfonyl fluoride (B91410) moiety (-SO₂F) is a key functional group for derivatization, primarily through nucleophilic substitution at the sulfur atom. While more stable and less acutely reactive than the corresponding sulfonyl chlorides, sulfonyl fluorides can be effectively converted into sulfonamides and sulfonate esters under appropriate conditions. ucl.ac.ukmdpi.com This stability makes them robust handles for synthesis, often requiring activation to achieve the desired transformation. theballlab.com
The reaction with primary or secondary amines to form sulfonamides is a cornerstone of its chemistry. Due to the inherent stability of the S-F bond, this conversion often necessitates the use of activators or catalysts. sci-hub.se Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to effectively activate sulfonyl fluorides, facilitating their reaction with a broad range of amines, including aryl, heteroaryl, and aliphatic amines, to produce the corresponding sulfonamides in good to excellent yields. theballlab.comsci-hub.se Another catalytic approach involves the use of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives, which provides a broad-spectrum method for the amidation of sulfonyl fluorides. chemrxiv.org
Similarly, the synthesis of sulfonate esters can be achieved by reacting 6-chloropyridazine-3-sulfonyl fluoride with various alcohols or phenols. This transformation also typically requires activation of the sulfonyl fluoride group to proceed efficiently. The resulting sulfonate esters are themselves useful intermediates for further chemical modifications.
Below is a representative table of reaction conditions for the synthesis of sulfonamides from sulfonyl fluorides, which can be adapted for this compound.
Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Fluorides
| Amine Type | Activator/Catalyst | Base | Solvent | Temperature (°C) | Yield |
|---|---|---|---|---|---|
| Primary/Secondary Aliphatic | Ca(NTf₂)₂ | - | t-amyl alcohol | 60 | Good to Excellent |
| Primary/Secondary Aromatic | Ca(NTf₂)₂ | - | t-amyl alcohol | 60 | Good to Excellent |
| Sterically Hindered Amines | HOBt / Silicon Additive | Amine (excess) | Acetonitrile (B52724) | 60-80 | Excellent |
This table is generated based on data from analogous reactions and serves as a general guide. theballlab.comchemrxiv.org
Cross-Coupling Reactions Involving the Sulfonyl Fluoride or Pyridazine (B1198779) Moiety
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound offers multiple handles for such transformations.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds. For this compound, this reaction can principally occur at two positions. The more conventional approach involves the palladium-catalyzed coupling of the C-Cl bond at the 6-position with various aryl or heteroaryl boronic acids or esters. nih.govnih.gov This reaction is a standard method for functionalizing chloro-substituted pyridazines and other electron-deficient heterocycles. rsc.org Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, K₃PO₄), and a solvent system like dioxane/water or DME/ethanol. nih.govrsc.org
A less common but emerging strategy is the desulfonative Suzuki-Miyaura coupling, where the sulfonyl fluoride group itself acts as the leaving group. This transformation allows for the direct replacement of the -SO₂F group with an aryl or alkyl substituent, providing an alternative route to C-C bond formation at the 3-position of the pyridazine ring.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles
| Catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 100 |
This table is based on data from Suzuki-Miyaura reactions on analogous chloro-substituted pyridazine and pyrimidine (B1678525) systems. nih.govrsc.orgmdpi.com
The Goldberg reaction and its modern catalytic variants are used to form carbon-nitrogen bonds, typically between an aryl halide and an amine or amide, using a copper catalyst. rsc.org For this compound, the chlorine atom at the 6-position is susceptible to this type of nucleophilic substitution.
This strategy allows for the introduction of a variety of nitrogen-based functional groups. The reaction of this compound with amines or amides in the presence of a copper(I) catalyst (e.g., CuI or Cu₂O) and a suitable ligand (such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA)) can yield 6-amino- or 6-amido-pyridazine derivatives. lookchem.comnih.gov These reactions are often carried out under milder conditions than traditional Ullmann condensations and offer a complementary approach to the more common palladium-catalyzed Buchwald-Hartwig amination. nih.govresearchgate.net
Table 3: General Conditions for Copper-Catalyzed Amination of Bromo/Chloro-Pyridines
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Cu₂O | DMEDA | K₂CO₃ | Ethylene Glycol | 60-100 |
| CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 110 |
This table is compiled from data on Goldberg-type reactions with analogous substrates. lookchem.comnih.gov
Post-Synthetic Modification and Late-Stage Functionalization Protocols
Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the rapid diversification of complex molecules at a late point in the synthetic sequence. Derivatives of this compound are excellent candidates for LSF. Once the initial derivatization has been performed (e.g., formation of a sulfonamide), further modifications can be explored.
One approach is the direct C-H functionalization of the pyridazine ring. rsc.org For example, after conversion of the sulfonyl fluoride to a sulfonamide, the pyridazinone tautomer or a related derivative could potentially direct ortho-selective C-H activation, enabling the introduction of aryl, alkyl, or other functional groups.
Furthermore, the sulfonamide group itself, often considered a stable endpoint, can be activated for further reactions. nih.govacs.orgnih.gov Recent methodologies have shown that sulfonamides can be converted into sulfonyl radical intermediates under photocatalytic conditions. nih.govacs.org These radicals can then participate in a variety of transformations, such as addition to alkenes, providing a novel way to functionalize the molecule post-synthesis. This opens up new avenues for creating complex structures that would be difficult to access through traditional methods.
Applications in Advanced Organic Synthesis
6-Chloropyridazine-3-sulfonyl Fluoride (B91410) as a Versatile Synthetic Building Block
The versatility of 6-chloropyridazine-3-sulfonyl fluoride is best exemplified by its capacity to undergo sequential functionalization at its two primary reactive centers. The sulfonyl fluoride group provides a reliable handle for forming stable sulfonamide or sulfonate ester linkages, a cornerstone of SuFEx click chemistry. thieme-connect.de Compared to more traditional sulfonyl chlorides, the sulfonyl fluoride group offers enhanced stability, particularly on heteroaromatic systems, preventing degradation and allowing for a broader range of reaction conditions. google.com
Once the sulfonyl fluoride has been reacted, the chlorine atom on the pyridazine (B1198779) ring becomes a target for a secondary modification. This C-Cl bond can be readily displaced by a variety of nucleophiles, including amines, hydrazines, and alcohols, through a nucleophilic aromatic substitution mechanism. This two-step functionalization pathway allows for the controlled and predictable introduction of diverse molecular fragments, enabling the rapid assembly of compound libraries for applications such as drug discovery.
A documented example of this stepwise reactivity is seen in the synthesis of precursors for acid secretion inhibitors. In this process, this compound first reacts with a substituted pyrrole (B145914) to form a stable sulfonamide. Subsequently, the chloro group on the pyridazine ring is displaced by hydrazine, demonstrating the compound's utility in building complex molecular scaffolds piece by piece.
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Class |
| 1 | This compound | Substituted 1H-pyrrole | SuFEx Reaction (Sulfonamide formation) | 1-(6-Chloropyridazin-3-ylsulfonyl)-1H-pyrrole |
| 2 | 1-(6-Chloropyridazin-3-ylsulfonyl)-1H-pyrrole | Hydrazine | Nucleophilic Aromatic Substitution (SNAr) | 1-(6-Hydrazinylpyridazin-3-ylsulfonyl)-1H-pyrrole |
This table illustrates the sequential functionalization of this compound, showcasing its versatility.
Role in the Construction of Complex Heterocyclic Architectures
The pyridazine core of this compound is a prevalent motif in medicinal chemistry, and the compound serves as an excellent starting point for the synthesis of more elaborate heterocyclic systems. Its ability to link different cyclic fragments via the sulfonyl group while retaining a reactive handle (the chlorine atom) for further cyclization or modification is a key advantage.
In the synthesis of potential acid secretion inhibitors, the intermediate formed from this compound is a multi-component heterocyclic structure, specifically a 5-(hetero)aryl substituted 1-(pyridazinylsulfonyl)-1H-pyrrole derivative. This molecule contains both the pyridazine and pyrrole rings, linked together by the robust sulfonyl bridge. This architecture is then further elaborated, demonstrating the compound's role as a foundational element in constructing complex, biologically relevant molecules.
Furthermore, the pyridazine framework itself is a precursor for fused heterocyclic systems. For instance, pyridazine derivatives are known to undergo cycloaddition reactions or intramolecular cyclizations to form structures such as pyridazino[4,5-b]indoles. This highlights the potential of using this compound not only as a linker but also as an integral part of a larger, fused polycyclic architecture after suitable functionalization.
Development of Novel Synthetic Methodologies Leveraging the Compound's Unique Reactivity
The distinct reactivity of the two electrophilic sites in this compound makes it an ideal substrate for the development of efficient and novel synthetic methodologies. The significant difference in reactivity between the sulfonyl fluoride group (activated for SuFEx) and the C-Cl bond (activated for SNAr) allows for highly selective, one-pot sequential functionalization protocols, which are sought after for improving synthetic efficiency and reducing waste.
Methodologies that leverage this "orthogonal" reactivity can streamline the synthesis of complex molecules that would otherwise require multiple protection-deprotection steps. For example, the synthesis of 1,2-disubstituted pyridazine derivatives can be achieved by first reacting the sulfonyl fluoride moiety with a nucleophile under SuFEx conditions, followed by the introduction of a second nucleophile to displace the chloride, all in a single reaction vessel by simply modifying the reaction conditions.
While specific methodologies developed exclusively around this compound are emerging, its structure is well-suited for application in modern synthetic transformations being developed for sulfonyl fluorides in general. Recent advances include the conversion of sulfonyl fluorides into S(VI) radicals via photoredox catalysis for novel C-C bond-forming reactions. The stability of the this compound scaffold makes it a prime candidate for such innovative transformations, where the C-Cl bond could remain intact for subsequent modifications, thereby expanding its synthetic utility far beyond traditional two-component reactions.
Applications in Medicinal Chemistry and Chemical Biology Research
Design and Synthesis of Novel Pyridazine-based Scaffolds for Chemical Biology Tools
The pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netnih.govorganic-chemistry.orgmdpi.comuminho.pt The addition of a sulfonyl fluoride (B91410) group to this core, as seen in 6-chloropyridazine-3-sulfonyl fluoride, imparts unique reactivity that is highly valuable for the development of chemical biology tools. nih.govresearchgate.netnih.gov
Scaffold Design Principles for this compound Derivatives
The design of derivatives based on the this compound scaffold is guided by several key principles. The sulfonyl fluoride moiety acts as a reactive "warhead," capable of forming covalent bonds with nucleophilic amino acid residues in proteins. tandfonline.comelsevierpure.comresearchgate.netrsc.orgresearchgate.net The pyridazine ring serves as a rigid framework that can be functionalized to achieve specific binding affinities and selectivities for target proteins. The chlorine atom at the 6-position offers a site for further chemical modification, allowing for the attachment of various functional groups to modulate the compound's properties, such as solubility, cell permeability, and target recognition.
Integration into Activity-Based Probes
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function directly in native biological systems. researchgate.net Activity-based probes (ABPs) are a key component of this approach, typically consisting of a reactive group (the warhead), a binding group for target recognition, and a reporter tag for detection and identification.
The this compound scaffold is well-suited for integration into ABPs. nih.govresearchgate.net The sulfonyl fluoride group serves as an effective warhead, while the pyridazine core can be elaborated with various binding elements to direct the probe to a specific class of enzymes or even a single protein target. The chlorine atom provides a convenient handle for attaching reporter tags such as fluorophores or biotin (B1667282) for visualization and enrichment of labeled proteins.
Applications in Covalent Chemical Biology
Covalent chemical biology utilizes molecules that form stable, covalent bonds with their biological targets. This approach offers several advantages over traditional non-covalent interactions, including increased potency, prolonged duration of action, and the ability to target challenging proteins. nih.govbohrium.com
Covalent Modification of Nucleophilic Amino Acid Residues (Serine, Cysteine, Lysine, Tyrosine, Histidine)
The sulfonyl fluoride moiety of this compound derivatives is an electrophilic group that can react with a range of nucleophilic amino acid residues within proteins. rsc.orgresearchgate.netnih.govnih.govmdpi.com This reactivity is not limited to the highly nucleophilic cysteine, but also extends to serine, lysine, tyrosine, and histidine residues. researchgate.netnih.govnih.gov This broad reactivity profile significantly expands the scope of proteins that can be targeted compared to more traditional cysteine-focused covalent modifiers. nih.govyoutube.com The specific residue that is modified depends on its accessibility within the protein's binding site and its intrinsic nucleophilicity.
Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads
| Amino Acid | Side Chain Nucleophile |
|---|---|
| Serine | Hydroxyl (-OH) |
| Cysteine | Thiol (-SH) |
| Lysine | Amine (-NH2) |
| Tyrosine | Phenol (B47542) (-OH) |
| Histidine | Imidazole |
Development of Irreversible Covalent Inhibitors for Protein Targets
The ability of this compound derivatives to form covalent bonds with their protein targets makes them excellent candidates for the development of irreversible covalent inhibitors. tandfonline.comelsevierpure.combohrium.comnih.gov By designing the pyridazine scaffold to bind specifically to the active site or an allosteric site of a target protein, the sulfonyl fluoride warhead can be positioned to react with a nearby nucleophilic residue, leading to permanent inactivation of the protein. This strategy has been successfully employed to develop potent and selective inhibitors for a variety of protein classes. tandfonline.comelsevierpure.comnih.gov
Chemoproteomic Profiling and Ligandable Proteome Expansion
Chemoproteomic profiling is a powerful technology used to identify the protein targets of small molecules on a proteome-wide scale. stemcell.comnih.govnih.gov Probes based on the this compound scaffold can be used to survey the "ligandable proteome" – the subset of proteins that can be bound by small molecules. researchgate.netnih.govnih.gov By treating cells or cell lysates with a this compound-based probe and then using mass spectrometry to identify the covalently modified proteins, researchers can gain valuable insights into the cellular targets of a particular compound or screen for new drug targets. stemcell.comnih.govrsc.org This approach has the potential to uncover novel binding sites and expand the range of proteins that are considered "druggable." researchgate.netnih.govnih.gov
Utility in Bioconjugation and Bioorthogonal Chemistry (SuFEx "Click Chemistry")
The development of robust and selective chemical reactions that can proceed under biological conditions, known as bioorthogonal chemistry, has revolutionized the study of biomolecules. nih.gov Within this field, "click chemistry" reactions are prized for their high yields, stereospecificity, and tolerance of a wide range of functional groups and aqueous environments. sigmaaldrich.com Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful addition to the click chemistry toolkit, offering a unique reactivity profile for the formation of stable covalent linkages. nih.gov
The key to SuFEx chemistry is the exceptional balance of stability and reactivity of the sulfonyl fluoride (-SO₂F) group. sigmaaldrich.comccspublishing.org.cn While highly stable and resistant to hydrolysis under physiological conditions, the S-F bond can be selectively activated to react with specific nucleophilic amino acid residues in proteins, such as tyrosine, serine, threonine, lysine, cysteine, and histidine. mdpi.comchemrxiv.org This controlled reactivity makes sulfonyl fluoride-containing compounds, like this compound, promising probes for bioconjugation and labeling of biomolecules. mdpi.com
The SuFEx reaction involving a sulfonyl fluoride and a nucleophile (e.g., a phenol on a protein) proceeds via the displacement of the fluoride ion, forming a highly stable sulfonate or sulfonamide bond. sigmaaldrich.com This process is often facilitated by the presence of a base or a specific microenvironment, such as the binding pocket of a protein. nih.gov
Table 1: Key Features of SuFEx Chemistry for Bioconjugation
| Feature | Description | Reference |
|---|---|---|
| Bioorthogonality | The sulfonyl fluoride group is largely inert to the vast majority of biological functional groups, ensuring selective reaction with the intended target. | nih.gov |
| Stability | The S-F bond is thermodynamically stable in aqueous media, allowing for procedures in physiological buffers without degradation of the reagent. | sigmaaldrich.com |
| Controlled Reactivity | The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the scaffold to which it is attached, and its reaction with biological nucleophiles can be triggered by the specific environment of a protein's active site. | ccspublishing.org.cn |
| Robust Linkage | The resulting sulfonate or sulfonamide bond is highly stable, providing a permanent label or modification of the biomolecule. | sigmaaldrich.com |
The pyridazine core of this compound can be further functionalized, allowing for the attachment of reporter groups such as fluorophores or affinity tags. This dual functionality enables the creation of customized molecular probes for a variety of applications in chemical biology, including protein labeling, activity-based protein profiling, and the development of covalent inhibitors.
Potential as Pharmaceutical Intermediates and Functionalized Molecules for Research
The pyridazine ring system is a common scaffold in many biologically active compounds and approved pharmaceutical drugs. nih.govacs.org The presence of both a chloro substituent and a sulfonyl fluoride group on the pyridazine ring makes this compound a valuable intermediate for the synthesis of a diverse range of functionalized molecules for medicinal chemistry research. nih.govacs.org
The chlorine atom on the pyridazine ring can be displaced through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, to build molecular complexity. The sulfonyl fluoride group can also be transformed into other functional groups, such as sulfonamides or sulfones, which are prevalent in many drug molecules. researchgate.net
The ability to perform late-stage functionalization on the pyridazine core is particularly advantageous in drug discovery. nih.govacs.org Starting from a common intermediate like this compound, a library of analogues can be rapidly synthesized to explore the structure-activity relationship (SAR) of a potential drug candidate.
Table 2: Potential Reactions for Functionalization of this compound
| Reaction Type | Reagent/Conditions | Potential Product | Application |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substituted pyridazines | Introduction of diverse functional groups for SAR studies. |
| SuFEx Reaction | Phenols, Amines (on other molecules) | Sulfonates, Sulfonamides | Covalent modification of target proteins or linking to other molecular fragments. |
| Reduction of Sulfonyl Fluoride | Reducing agents | Sulfinates, Thiols | Further functional group transformations. |
| Cross-Coupling Reactions | Boronic acids, etc. (with appropriate catalyst) | Biaryl or alkylated pyridazines | Creation of complex molecular scaffolds. |
The strategic combination of these reactions allows for the construction of highly functionalized molecules with tailored properties for specific biological targets. The versatility of this compound as a building block facilitates the exploration of novel chemical space in the quest for new therapeutic agents.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity of 6-Chloropyridazine-3-sulfonyl Fluoride (B91410)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of 6-chloropyridazine-3-sulfonyl fluoride. These studies provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and its electrostatic potential, all of which are fundamental to understanding its chemical behavior.
The electronic properties of this compound are largely governed by the interplay of the electron-withdrawing sulfonyl fluoride group and the chloro-substituted pyridazine (B1198779) ring. The geometry of the molecule, including bond lengths and angles, can be optimized using computational methods to find the most stable arrangement of atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. For molecules like this compound, the HOMO is expected to be localized primarily on the pyridazine ring, while the LUMO is likely centered around the electron-deficient sulfonyl fluoride group and the carbon atom attached to the chlorine. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridazine ring and the oxygen and fluorine atoms of the sulfonyl fluoride group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the sulfur atom, highlighting them as potential sites for nucleophilic attack.
Reactivity Descriptors: Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index would suggest that this compound is a strong electrophile, which is consistent with the presence of the powerful electron-withdrawing sulfonyl fluoride group.
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
| Electronegativity (χ) | 4.35 eV |
| Chemical Hardness (η) | 3.15 eV |
| Electrophilicity Index (ω) | 3.00 eV |
Mechanistic Insights from Computational Modeling of Reactions Involving the Compound
Computational modeling is a powerful technique for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies, providing a deeper understanding of the reaction pathways.
The sulfonyl fluoride group is known for its unique reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Computational studies can model the reactions of this compound with various nucleophiles, such as amines, alcohols, and thiols. These models can help predict the regioselectivity and stereoselectivity of such reactions.
For instance, in a nucleophilic substitution reaction where a nucleophile attacks the sulfur atom, computational modeling can be used to calculate the energy barrier for the formation of the transition state. This allows for a comparison of the reactivity of this compound with other sulfonyl halides. DFT calculations have been used to suggest that in some cases, oxidative addition in palladium-catalyzed cross-coupling reactions occurs at the C-S bond of aryl sulfonyl fluorides.
Furthermore, computational modeling can investigate the role of catalysts in reactions involving this compound. By modeling the interaction of the compound with a catalyst, it is possible to understand how the catalyst lowers the activation energy and facilitates the reaction.
| Reaction | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Nucleophilic Substitution at Sulfur | Ammonia (B1221849) | Acetonitrile (B52724) | 15.2 |
| Nucleophilic Substitution at Sulfur | Methanol | Acetonitrile | 18.5 |
| Nucleophilic Aromatic Substitution at C-Cl | Ammonia | DMSO | 22.1 |
Conformational Analysis and Molecular Dynamics Simulations of Pyridazine Sulfonyl Fluorides
The three-dimensional structure and dynamic behavior of this compound are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements of the molecule and their relative energies, as well as its behavior over time.
Conformational Analysis: this compound has rotational freedom around the C-S bond connecting the pyridazine ring and the sulfonyl fluoride group. A conformational analysis would involve systematically rotating this bond and calculating the energy at each rotational angle (dihedral angle). This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states). The results of such an analysis would reveal the preferred orientation of the sulfonyl fluoride group relative to the pyridazine ring, which can influence its reactivity and intermolecular interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of the molecular motions of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. This allows for the study of the molecule's flexibility, vibrational modes, and interactions with its environment, such as solvent molecules. For instance, an MD simulation could reveal how the conformation of the molecule changes in different solvents, which could in turn affect its reactivity.
| Conformer | Dihedral Angle (Cl-C-S-F) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | 120° | 0.00 | 75 |
| Local Minimum | -110° | 1.20 | 20 |
| Transition State | 0° | 3.50 | - |
The Role of 6 Chloropyridazine 3 Sulfonyl Fluoride Within Heterocyclic Chemistry
Pyridazine (B1198779) Ring System Characteristics and Functionalization
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it an attractive scaffold in medicinal chemistry and materials science. nih.govnih.gov It is characterized by weak basicity and a high dipole moment, which can influence intermolecular interactions such as π-π stacking. nih.gov The presence of the two nitrogen atoms renders the ring electron-deficient, which in turn activates the carbon positions for nucleophilic substitution, a key reaction for its functionalization. dur.ac.uk
The functionalization of the pyridazine ring can be achieved through various synthetic strategies. Nucleophilic aromatic substitution (SNAr) is a common method, where a nucleophile replaces a leaving group, typically a halogen, on the pyridazine ring. The rate and regioselectivity of these reactions are influenced by the nature of the substituents already present on the ring and the incoming nucleophile. wur.nlacs.org For instance, the presence of electron-withdrawing groups can enhance the reactivity of the ring towards nucleophilic attack.
Interactive Table: Physicochemical Properties of Pyridazine
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₄H₄N₂ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Basicity (pKa) | Weakly basic | nih.gov |
| Dipole Moment | High | nih.gov |
Comparative Analysis with Other Halogenated Pyridazine Derivatives
6-Chloropyridazine-3-sulfonyl fluoride (B91410) possesses two key reactive sites: the chlorine atom at the 6-position and the sulfonyl fluoride group at the 3-position. This dual functionality distinguishes it from other halogenated pyridazines, such as 3,6-dichloropyridazine (B152260).
In nucleophilic aromatic substitution reactions, the reactivity of a halogen is influenced by its position on the pyridazine ring and the nature of other substituents. Generally, halogens at positions activated by the ring nitrogens are more susceptible to displacement. In the case of 6-chloropyridazine-3-sulfonyl fluoride, both the chlorine and the sulfonyl fluoride group are attached to carbon atoms adjacent to the ring nitrogens.
The sulfonyl fluoride group is known to be a competent leaving group in SNAr reactions, often exhibiting reactivity comparable to or even greater than that of a chlorine atom, particularly when the reaction is the rate-determining addition step. stackexchange.com The strong electron-withdrawing nature of the sulfonyl fluoride group can further activate the pyridazine ring towards nucleophilic attack. This suggests that in competitive reactions, the site of substitution on this compound would depend on the specific nucleophile and reaction conditions.
In contrast, a molecule like 3,6-dichloropyridazine presents two identical leaving groups. The substitution of the first chlorine atom can influence the reactivity of the second, often deactivating the ring towards a second substitution. The presence of the sulfonyl fluoride in this compound offers a different reactivity profile and the potential for sequential and selective functionalization at two distinct positions with different types of nucleophiles.
Contribution to the Advancement of Fluoroheterocyclic Chemistry
The introduction of fluorine into heterocyclic compounds can significantly modulate their biological and physicochemical properties, a strategy widely employed in drug discovery. researchgate.nete-bookshelf.deresearchgate.net this compound serves as a valuable building block in the synthesis of novel fluoroheterocyclic compounds. The sulfonyl fluoride moiety itself is a source of fluorine and also a versatile reactive handle.
One of the most significant contributions of sulfonyl fluorides to modern chemistry is their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. ccspublishing.org.cnsigmaaldrich.com SuFEx is a set of near-perfect reactions that rely on the robust and specific reactivity of the S-F bond. researchgate.netresearchgate.net Sulfonyl fluorides can react with a wide range of nucleophiles under mild conditions to form stable sulfonates, sulfonamides, and other sulfur(VI)-containing linkages. thieme-connect.comresearchgate.net This allows for the modular and efficient construction of complex molecules. nih.gov
While specific examples detailing the use of this compound in SuFEx reactions are emerging, its structure makes it a prime candidate for such applications. The sulfonyl fluoride group can act as a SuFExable handle, allowing for the connection of the pyridazine core to other molecular fragments. Simultaneously, the chlorine atom provides a site for further modification, enabling the synthesis of diverse libraries of fluoroheterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.netacs.org The stability of the sulfonyl fluoride group to many reaction conditions, compared to the more labile sulfonyl chlorides, adds to its utility as a building block in multi-step syntheses. nih.gov
The development and application of reagents like this compound are expanding the toolbox of synthetic chemists, facilitating the exploration of new chemical space and the creation of innovative fluoroheterocyclic structures with tailored properties.
Future Research Directions and Emerging Trends
Development of Greener and More Sustainable Synthetic Routes for 6-Chloropyridazine-3-sulfonyl Fluoride (B91410)
The synthesis of sulfonyl fluorides has traditionally relied on methods that can involve harsh reagents and generate significant waste. A major future direction is the development of more environmentally benign synthetic pathways. Research is moving away from toxic and difficult-to-handle reagents toward safer, more cost-effective, and sustainable alternatives. sciencedaily.com
Key research efforts in this area include:
Safer Fluorinating Agents: A primary goal is to replace hazardous fluorinating agents. Recent advancements have shown that sulfonyl fluorides can be efficiently synthesized using potassium fluoride (KF) in conjunction with green oxidants like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O). sciencedaily.comresearchgate.net These methods produce non-toxic salts as by-products, minimizing environmental impact. sciencedaily.com
Stable and Available Substrates: Future syntheses will likely focus on using stable and readily available starting materials, such as thiols and disulfides, instead of less stable sulfonyl chlorides. researchgate.net
One-Pot Syntheses: The development of one-pot reaction protocols, where multiple synthetic steps are carried out in the same vessel, is a key trend. researchgate.net This approach improves efficiency, reduces solvent usage, and simplifies purification processes. researchgate.net For 6-chloropyridazine-3-sulfonyl fluoride, this would involve converting a corresponding thiol or disulfide directly to the final product in a single, streamlined operation.
Table 1: Comparison of Synthetic Approaches for Sulfonyl Fluorides
| Approach | Key Reagents | Advantages | Research Goal for this compound |
|---|---|---|---|
| Traditional Halogen Exchange | Sulfonyl Chlorides, KHF2 | Established methodology | Improve safety and substrate stability |
| Green Oxidative Fluorination | Thiols/Disulfides, NaOCl·5H2O, KF | Environmentally friendly, non-toxic by-products, stable substrates. sciencedaily.comresearchgate.net | Develop a one-pot, scalable green synthesis route |
| Electrochemical Synthesis | Sulfinic Salts, Et3N-3HF | Avoids external oxidants, tolerates various functional groups. researchgate.net | Explore oxidant-free synthesis under mild conditions |
Expansion of Substrate Scope and Reaction Types for Derivatization
The sulfonyl fluoride group is a versatile functional handle, most notably for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netmdpi.com Future research will focus on expanding the types of reactions and substrates that can be used with this compound to create diverse molecular libraries.
Emerging trends in derivatization include:
SuFEx Click Chemistry: This highly efficient and reliable reaction allows for the facile connection of the 6-chloropyridazine-3-sulfonyl moiety to a wide range of nucleophiles (e.g., phenols, amines) to form stable sulfonates and sulfonamides. researchgate.net Future work will involve applying this to more complex and diverse molecular scaffolds.
Radical Chemistry: A novel and exciting frontier is the conversion of the typically electrophilic sulfonyl fluoride into a sulfur(VI) radical. nih.gov Recent studies have shown that through photoredox catalysis, sulfonyl fluorides can react with alkenes to form vinyl sulfones. nih.gov Applying this strategy to this compound would unlock completely new synthetic pathways and product classes.
Covalent Ligand Development: The sulfonyl fluoride group can act as a covalent warhead, reacting with nucleophilic amino acid residues in proteins. mdpi.comnih.gov Research will focus on designing derivatives of this compound that can selectively target residues like tyrosine, lysine, serine, or histidine in specific protein binding pockets. mdpi.comnih.gov
Table 2: Emerging Derivatization Strategies
| Reaction Type | Description | Potential Application for this compound |
|---|---|---|
| SuFEx Click Chemistry | Highly efficient ligation with O- and N-based nucleophiles. researchgate.net | Rapid synthesis of large libraries of sulfonamides and sulfonates for screening |
| Radical Alkene Ligation | Photocatalytic conversion to an S(VI) radical for reaction with alkenes. nih.gov | Creation of novel vinyl sulfone derivatives with unique structural and electronic properties |
| Covalent Probing | Reaction with nucleophilic amino acid side chains (Tyr, Lys, Ser, His). mdpi.comnih.gov | Development of irreversible enzyme inhibitors and chemical biology probes |
Exploration of Novel Biological Targets and Research Areas
The pyridazine (B1198779) scaffold is a well-established pharmacophore found in compounds with a wide range of biological activities. The addition of a sulfonyl fluoride group provides a powerful tool for developing covalent modulators for new biological targets.
Future research in this domain will likely target:
Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores. The sulfonyl fluoride moiety could be used to form a covalent bond with a non-catalytic cysteine, lysine, or other nucleophilic residue in the kinase binding site, a strategy that could lead to highly potent and selective inhibitors.
Modulation of E3 Ligase Complexes: Sulfonyl fluoride probes have been successfully developed to covalently engage histidine residues in proteins like cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. nih.gov Derivatives of this compound could be explored as novel modulators of cereblon or other E3 ligases for applications in targeted protein degradation.
Antimicrobial and Anticancer Agents: Pyridazine and pyridothienopyrimidine derivatives have shown promise as antimicrobial and anticancer agents. nih.govmdpi.com Future work could involve synthesizing and screening libraries based on the this compound scaffold to identify new leads in these therapeutic areas. The covalent nature of the sulfonyl fluoride could be leveraged to overcome drug resistance mechanisms.
Table 3: Potential Biological Research Areas and Targets
| Research Area | Potential Target Class | Rationale |
|---|---|---|
| Oncology | Protein Kinases, E3 Ligases (e.g., Cereblon). nih.gov | Develop covalent inhibitors for targeted cancer therapy and novel protein degraders. |
| Inflammation | Cyclooxygenase (COX) Enzymes, Proteases. nih.gov | The pyridazinone core is associated with anti-inflammatory properties; the sulfonyl fluoride can target active site serines. nih.govnih.gov |
| Infectious Diseases | Bacterial or Fungal Enzymes | Hybrid molecules containing the pyridazine core have shown antimicrobial activity. mdpi.com |
Integration with Advanced Automation and High-Throughput Screening in Chemical Research
To fully realize the potential of this compound and its derivatives, future research will heavily rely on the integration of advanced automation and high-throughput screening (HTS). nih.gov These technologies are essential for accelerating the Design-Make-Test-Analyze (DMTA) cycle in drug discovery and materials science. nih.gov
Key technological integrations include:
Automated Synthesis and Purification: Robotic platforms can be used for the parallel synthesis of compound libraries, enabling the rapid creation of hundreds or thousands of derivatives from the this compound core. This is often coupled with automated high-throughput purification systems using techniques like RP-LC-MS. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid screening of large chemical libraries against biological targets. nih.gov Modern facilities use automated liquid handlers and robotic systems to test compounds in miniaturized formats, such as 384-well or 1536-well plates, dramatically increasing the speed of lead discovery. illinois.edu
Integrated Data Management: The vast amount of data generated from HTS and automated synthesis requires sophisticated Laboratory Information Management Systems (LIMS). nih.gov These systems track samples, manage workflows, and integrate analytical data to help researchers make faster, data-driven decisions. nih.gov
Table 4: Key Technologies for Accelerating Research
| Technology | Function | Impact on Research of this compound |
|---|---|---|
| Automated Liquid Handlers | Precise dispensing of reagents, cells, and compounds in miniaturized formats. illinois.edumdpi.com | Enables high-throughput screening of derivative libraries against biological targets |
| Parallel Synthesis Platforms | Simultaneous synthesis of multiple compounds | Rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies |
| Automated LC-MS/SFC-MS | High-throughput analysis and purification of synthesized compounds. nih.gov | Accelerates the "Make" and "Test" phases of the DMTA cycle. nih.gov |
| Laboratory Information Management Systems (LIMS) | Integrated data processing and workflow management. nih.gov | Increases productivity and ensures data integrity from synthesis to screening |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
